molecular formula C7H6BrF3N2O B1403061 5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine CAS No. 1372606-85-3

5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine

Cat. No. B1403061
M. Wt: 271.03 g/mol
InChI Key: GMBXRKUTOVBEPR-UHFFFAOYSA-N
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Description

“5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound has a bromine atom attached at the 5th position, a trifluoroethoxy group at the 6th position, and an amine group at the 3rd position of the pyridine ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a pyridine ring. The bromine atom could be introduced through electrophilic aromatic substitution, and the trifluoroethoxy group could be added through nucleophilic substitution. The amine group could be added last, as it is a strong activator of the ring and could interfere with the placement of the other groups.



Molecular Structure Analysis

The molecular structure of this compound would be planar due to the nature of the pyridine ring. The electronegative atoms (nitrogen in the pyridine ring, oxygen in the trifluoroethoxy group, and fluorine atoms) would create regions of high electron density, making this compound polar.



Chemical Reactions Analysis

This compound could participate in various chemical reactions. The bromine atom could be replaced by other groups through nucleophilic aromatic substitution. The amine group could react with acids to form amides, or it could be acylated to form secondary or tertiary amines.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given the presence of the aromatic ring. Its solubility would depend on the solvent used, but it’s likely to be soluble in polar solvents due to the presence of polar groups.


Scientific Research Applications

Synthesis and Structural Studies

Research has explored the synthesis and structural analysis of compounds related to "5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine". For instance, studies have reported on the synthesis of complex molecules incorporating pyridine units and their structural characterization, which can provide insights into the reactivity and potential applications of such compounds in the development of novel materials or pharmaceuticals (N. Kuhn et al., 2003).

Spectroscopic and Optical Properties

Research on similar bromo- and trifluoromethyl-substituted pyridines has focused on their spectroscopic and optical properties, including studies on their vibrational frequencies, chemical shifts, and non-linear optical properties. Such investigations are crucial for understanding the electronic structure and potential applications in optical devices or sensors (H. Vural & M. Kara, 2017).

Antibacterial Activity

Some derivatives of "5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine" have been synthesized and evaluated for their antibacterial activity. This includes the design and synthesis of novel compounds with potential applications in combating bacterial infections, highlighting the relevance of such compounds in medicinal chemistry (B. Reddy & K. Prasad, 2021).

Fluorescence Properties

The fluorescence properties of pyridine derivatives have been studied, suggesting potential applications in the development of fluorescent markers and imaging agents. This research area is significant for biological sciences and materials engineering, where fluorescent compounds are utilized in a variety of imaging and diagnostic applications (A. S. Girgis et al., 2004).

Synthesis of Novel Derivatives

Studies have also focused on the synthesis of novel pyridine-based derivatives through reactions such as Suzuki cross-coupling. Such research contributes to the development of new synthetic methodologies and the exploration of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Gulraiz Ahmad et al., 2017).

Safety And Hazards

As with any chemical compound, handling “5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine” would require proper safety measures. Direct contact or inhalation should be avoided, and it should be handled in a well-ventilated area.


Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a reagent or an intermediate in a chemical synthesis, research could focus on improving its synthesis or finding new reactions it can participate in.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

5-bromo-6-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O/c8-5-1-4(12)2-13-6(5)14-3-7(9,10)11/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBXRKUTOVBEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-nitro-2-(2, 2, 2-trifluoro-ethoxy)-pyridine (2.4 g, 7.97 mmol) in ethanol (100 ml) were added HCl (0.3 ml) and stannous chloride (10.5 g, 55.81 mmol) at 25° C. and the reaction mixture was stirred for 4 h at 25° C. After total consumption of starting material (monitored by TLC), ethanol was evaporated under reduced pressure, diluted with ethyl acetate, neutralized with aqueous Na2CO3 solution, and filtered through a bed of celite. The organic layer was separated and the aqueous layer was further extracted with ethyl acetate (2×120 ml). The combined organic layer was washed with brine, dried over Na2SO4 and evaporated in vacuo to get the desired compound (2.1 g, 97%) as brown liquid. This was used as such for the next step without further purification. MS (LC/MS): not responding, NMR is in agreement with the structure: 1H-NMR (400 MHz, CDCl3): δ 4.70 (m, 2H), 7.30 (d, 1H), 7.54 (d, 1H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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